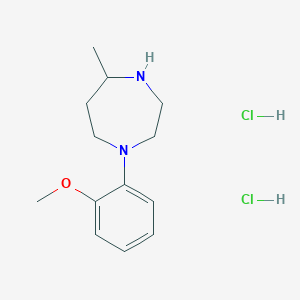
1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane dihydrochloride
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane dihydrochloride is a compound that belongs to the class of organic compounds known as phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane dihydrochloride, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane dihydrochloride is complex and detailed analysis is required for a comprehensive understanding . The compound’s structure can be analyzed using various techniques such as gas chromatography-mass spectrometry (GC-MS), high-pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving 1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane dihydrochloride are complex and require detailed study . The compound can undergo various reactions, including cyclization, aza-Michael addition, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane dihydrochloride include its molecular weight, melting point, boiling point, density, and molecular formula . Detailed information about these properties can be found in chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
- Research on the mechanism and stereochemistry of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines has provided insights into the formation of these compounds. Stereochemical studies based on NMR spectroscopy and X-ray diffraction have highlighted the synthesis pathways and structural characteristics of such derivatives (Wang et al., 2001).
Reactivity and Transformations
- Investigations into the reactivity of tetrahydro-pyrrolobenzodiazepines have revealed the potential for creating new compounds through three-component reactions. These studies expand the chemical toolbox for synthesizing novel derivatives with potential biological activities (Voskressensky et al., 2014).
Structural Characterization
- The synthesis and structural characterization of 1,4-diazepines related to curcumin have been explored, demonstrating the versatility of diazepine derivatives in synthesizing compounds with potential therapeutic benefits. Multinuclear NMR spectroscopy and HRMS have been used for full characterization (Andrade et al., 2015).
Pharmacological Applications
- Chiral-pool synthesis of 1,4-diazepanes as novel σ1 receptor ligands showcases the pharmacological potential of diazepine derivatives. These compounds have been evaluated for their affinity and selectivity over related receptors, indicating the importance of structural features for biological activity (Fanter et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-11-7-9-15(10-8-14-11)12-5-3-4-6-13(12)16-2;;/h3-6,11,14H,7-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHDLXQJIKCGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)C2=CC=CC=C2OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



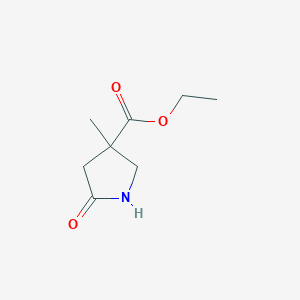
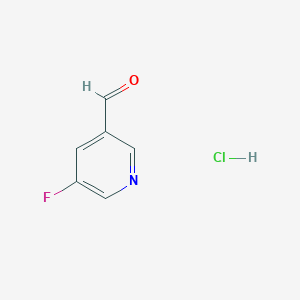


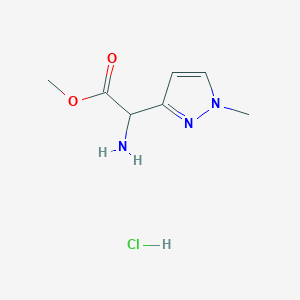

![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate](/img/structure/B1471142.png)
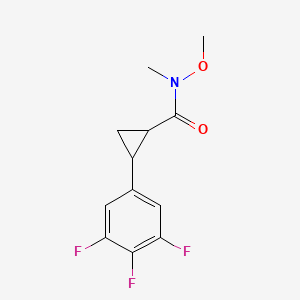
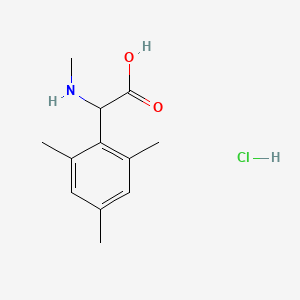
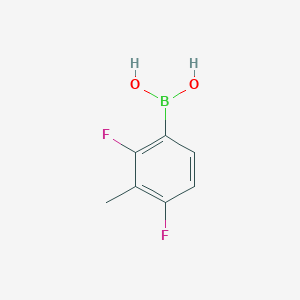

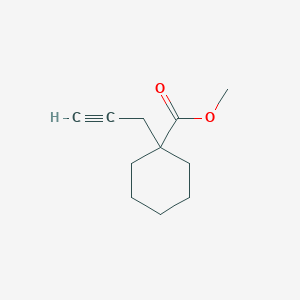
![Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate](/img/structure/B1471149.png)
